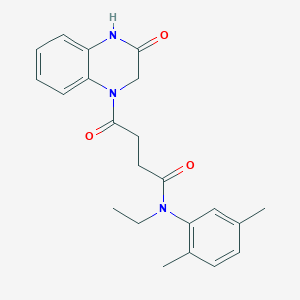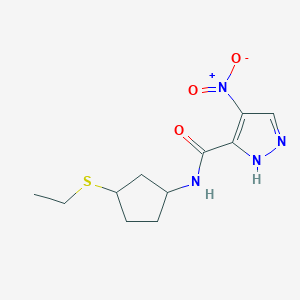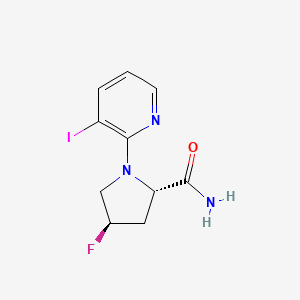![molecular formula C17H28N2O3S B7055290 1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7055290.png)
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol is a complex organic compound that features a piperidine ring, a sulfonyl group, and a secondary alcohol
Preparation Methods
The synthesis of 1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the N-methyl-4-methylsulfonylanilino group: This step can be carried out through nucleophilic substitution reactions.
Formation of the secondary alcohol: This can be achieved through reduction reactions using reducing agents like sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and may exhibit similar chemical reactivity.
Secondary alcohols: These compounds have a secondary alcohol group and can undergo similar oxidation and reduction reactions.
The uniqueness of this compound lies in its combination of these structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-[4-[(N-methyl-4-methylsulfonylanilino)methyl]piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-14(20)12-19-10-8-15(9-11-19)13-18(2)16-4-6-17(7-5-16)23(3,21)22/h4-7,14-15,20H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSAPXUGDYHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CN(C)C2=CC=C(C=C2)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7055207.png)
![1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7055209.png)

![1-[1-[3-(1-Methylimidazol-2-yl)pyrrolidine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055217.png)
![1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
![Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate](/img/structure/B7055237.png)
![N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7055257.png)
![N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7055262.png)
![(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7055263.png)
![5-[(2S,4R)-1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B7055272.png)

![3-ethylsulfanyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]benzamide](/img/structure/B7055276.png)

![4-bromo-N-(1,4-dioxaspiro[4.5]decan-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055284.png)
